8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, isocyanates, and thiols. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting substituted aniline with isocyanate under reflux conditions.
Step 2: Cyclization of the intermediate with a thiol compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Step 3: Final purification using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced analogs
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethyl and propan-2-ylsulfanyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
7062-46-6 |
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Molecular Formula |
C23H27N3O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
8,8-dimethyl-5-(3-methylphenyl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H27N3O2S/c1-12(2)29-22-25-20-19(21(28)26-22)17(14-8-6-7-13(3)9-14)18-15(24-20)10-23(4,5)11-16(18)27/h6-9,12,17H,10-11H2,1-5H3,(H2,24,25,26,28) |
InChI Key |
AGBXMOPXOILCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SC(C)C |
Origin of Product |
United States |
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